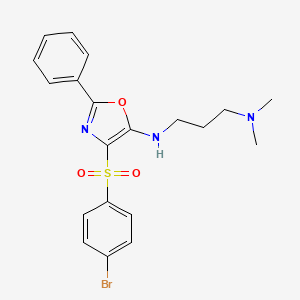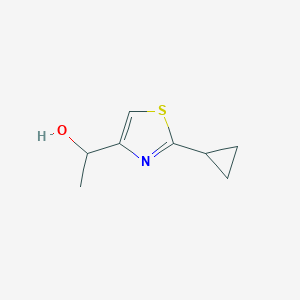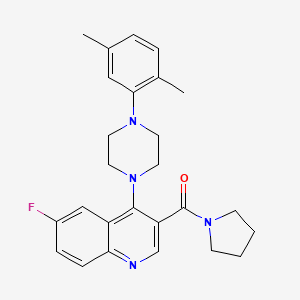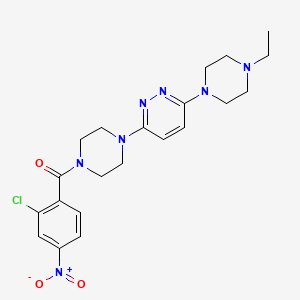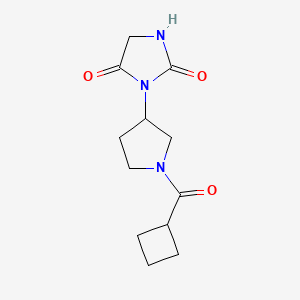
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a compound that is part of a class of molecules that contain the imidazolidine-2,4-dione core . This core is found in a variety of biologically active compounds .
Synthesis Analysis
The synthesis of compounds with the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the use of Knoevenagel condensation in a two- and three-way optimization of 3 and 4CR . Another method involves the use of a copper-catalyzed click reaction in the presence of a water-soluble ligand .Molecular Structure Analysis
The molecular structure of “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Cyclocondensation Reactions and Synthesis of Related Compounds
Research on cyclocondensation reactions of various compounds leading to imidazolidine-2,4-diones reveals the interest in synthesizing novel compounds with potential biological or chemical applications. For instance, cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with different reagents, resulting in imidazolidine-2,4-diones, indicate the versatility and chemical reactivity of these structures, potentially useful in synthesizing new drugs or materials with specific properties (Sokolov et al., 2013).
Hypoglycemic Activity and Drug Design
A study on the design, synthesis, and evaluation of hypoglycemic activity of a series of thiazolidine-2,4-diones underscores the significance of such compounds in developing treatments for conditions like diabetes. This research demonstrates the potential of imidazolidine-2,4-dione derivatives in medicinal chemistry, especially in creating drugs that can modulate biological pathways to treat metabolic diseases (Oguchi et al., 2000).
Fluorescent Organoboron Complexes
The synthesis of a new family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights another fascinating application of related compounds. These complexes exhibit strong fluorescence, suggesting their potential use in bioimaging, sensors, and other applications requiring fluorescent markers. The high quantum yield of these compounds, especially in aqueous solutions, makes them interesting candidates for further research in material science and biological imaging (Garre et al., 2019).
Euglycemic and Biological Activities
The discovery of novel thiazolidine-2,4-dione derivatives with euglycemic activities further underscores the therapeutic potential of these compounds. By modifying the structure of thiazolidine-2,4-diones, researchers have developed compounds that not only lower blood glucose levels but also affect insulin and triglyceride levels, indicating their potential in treating diabetes and related metabolic disorders (de Nanteuil et al., 1995).
Orientations Futures
The future directions for research on “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and the development of new synthetic strategies . This could potentially lead to the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKHDMFHXDETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

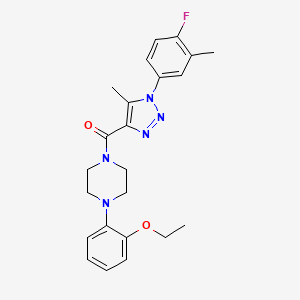
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
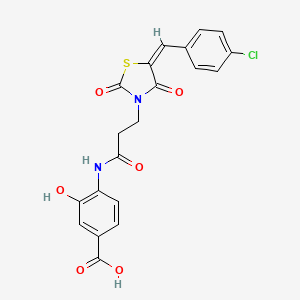

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
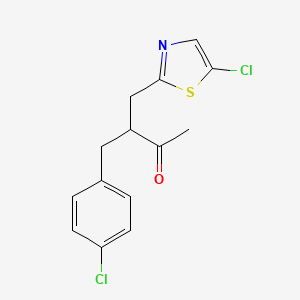
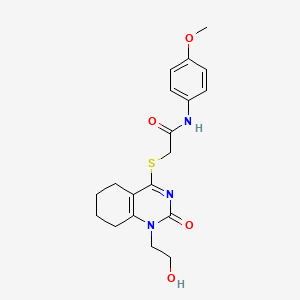
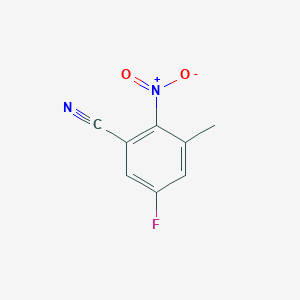
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
